molecular formula C14H14N2Na2O6S2 B1626721 Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) CAS No. 93981-27-2

Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate)

Cat. No.: B1626721
CAS No.: 93981-27-2
M. Wt: 416.4 g/mol
InChI Key: KYHFFJTYSXRBCO-UHFFFAOYSA-L
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Description

Sodium 2,2’-ethylenebis(5-aminobenzenesulphonate) is a chemical compound with the molecular formula C14H16N2O6S2Na2. It is known for its unique structure, which includes two sulphonate groups and two amine groups attached to a benzene ring, linked by an ethylene bridge. This compound is used in various scientific research applications due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2,2’-ethylenebis(5-aminobenzenesulphonate) typically involves the reaction of 2,2’-ethylenebis(5-nitrobenzenesulphonate) with a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. The reduction of the nitro groups to amine groups results in the formation of the desired compound .

Industrial Production Methods

In industrial settings, the production of Sodium 2,2’-ethylenebis(5-aminobenzenesulphonate) follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Sodium 2,2’-ethylenebis(5-aminobenzenesulphonate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as nitroso, nitro, and substituted sulphonate derivatives .

Scientific Research Applications

Sodium 2,2’-ethylenebis(5-aminobenzenesulphonate) is used extensively in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Sodium 2,2’-ethylenebis(5-aminobenzenesulphonate) involves its interaction with specific molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity. The sulphonate groups can also participate in ionic interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Sodium 2,2’-ethylenebis(5-aminobenzenesulphonate) include:

Uniqueness

What sets Sodium 2,2’-ethylenebis(5-aminobenzenesulphonate) apart from these similar compounds is its combination of amine and sulphonate groups, which confer unique reactivity and versatility in various chemical and biological applications .

Properties

IUPAC Name

disodium;5-amino-2-[2-(4-amino-2-sulfonatophenyl)ethyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O6S2.2Na/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22;;/h3-8H,1-2,15-16H2,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHFFJTYSXRBCO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)[O-])CCC2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2Na2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70916765
Record name Disodium 2,2'-(ethane-1,2-diyl)bis(5-aminobenzene-1-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70916765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93981-27-2
Record name Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093981272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 2,2'-(ethane-1,2-diyl)bis(5-aminobenzene-1-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70916765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2,2'-ethylenebis[5-aminobenzenesulphonate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.091.877
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate)
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